molecular formula C17H18N4O4S2 B12184562 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12184562
M. Wt: 406.5 g/mol
InChI Key: FJOKEUAAUSNFJK-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H18N4O4S2/c1-23-8-15-20-21-17(27-15)19-14(22)7-11-9-26-16(18-11)10-4-5-12(24-2)13(6-10)25-3/h4-6,9H,7-8H2,1-3H3,(H,19,21,22)

InChI Key

FJOKEUAAUSNFJK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its diverse biological activities. This compound features a thiazole ring and a thiadiazole moiety linked through an acetamide functional group, with a dimethoxyphenyl substituent enhancing its structural complexity. The unique arrangement of these groups suggests potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3S2C_{15}H_{16}N_{4}O_{3}S_{2}, and it has a molar mass of approximately 376.44 g/mol. The presence of multiple heterocycles and functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃S₂
Molar Mass376.44 g/mol
Density1.48 g/cm³ (predicted)
pKa7.37 (predicted)

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar thiazole derivatives have shown efficacy against various bacterial strains.
  • Antitumor Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory responses.

Case Studies

  • Antitumor Activity :
    In vitro studies demonstrated that derivatives of thiazole compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and CEM cells. For instance, a related compound with a thiazole structure showed an IC50 value of 9.6 μM against HeLa cells, indicating potential for further development as an anticancer agent .
  • Antimicrobial Efficacy :
    A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly increased their antimicrobial potency. One study reported that compounds with methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring may act as a bioisostere for amide bonds, potentially inhibiting enzymes involved in cancer progression.
  • Receptor Binding : The structural features allow for hydrogen bonding interactions with key amino acids in target proteins, enhancing binding affinity.

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1. 4-(Dimethylamino)benzaldehyde thiazoleThiazole ring with dimethylamino groupAntitumor properties
2. 5-MethylthiazoleMethyl substitution on thiazoleAntimicrobial activity
3. 2-Amino-thiazole derivativesAmino group on thiazoleBroad spectrum biological activity

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